Cas no 882980-04-3 (2H-1-BENZOPYRAN-3-CARBOXALDEHYDE, 6-HYDROXY-2-OXO-)

2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo-, is a versatile intermediate in organic synthesis, particularly valued for its benzopyran scaffold and functional aldehyde group. The presence of both hydroxyl and oxo groups enhances its reactivity, making it suitable for constructing complex heterocyclic compounds. Its structural features allow for selective modifications, enabling applications in pharmaceuticals, agrochemicals, and material science. The compound’s stability under standard conditions ensures consistent performance in synthetic workflows. Researchers favor it for its potential in developing bioactive molecules, including antioxidants and enzyme inhibitors. Its well-defined chemical properties facilitate precise control in multi-step reactions, underscoring its utility in advanced chemical research.
2H-1-BENZOPYRAN-3-CARBOXALDEHYDE, 6-HYDROXY-2-OXO- structure
882980-04-3 structure
Product name:2H-1-BENZOPYRAN-3-CARBOXALDEHYDE, 6-HYDROXY-2-OXO-
CAS No:882980-04-3
MF:C10H6O4
MW:190.152
MDL:MFCD25372780
CID:3283035

2H-1-BENZOPYRAN-3-CARBOXALDEHYDE, 6-HYDROXY-2-OXO- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-BENZOPYRAN-3-CARBOXALDEHYDE, 6-HYDROXY-2-OXO-
    • MDL: MFCD25372780

2H-1-BENZOPYRAN-3-CARBOXALDEHYDE, 6-HYDROXY-2-OXO- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D557344-1g
2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo-
882980-04-3 96%
1g
$870 2024-05-25
eNovation Chemicals LLC
D557344-5g
2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo-
882980-04-3 96%
5g
$2775 2024-05-25
eNovation Chemicals LLC
D557344-25g
2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo-
882980-04-3 96%
25g
$7815 2025-02-25
eNovation Chemicals LLC
D557344-5g
2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo-
882980-04-3 96%
5g
$2775 2025-02-25
eNovation Chemicals LLC
D557344-5g
2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo-
882980-04-3 96%
5g
$2775 2025-02-20
eNovation Chemicals LLC
D557344-25g
2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo-
882980-04-3 96%
25g
$7815 2025-02-20
eNovation Chemicals LLC
D557344-1g
2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo-
882980-04-3 96%
1g
$870 2025-02-25
eNovation Chemicals LLC
D557344-25g
2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo-
882980-04-3 96%
25g
$7815 2024-05-25
eNovation Chemicals LLC
D557344-1g
2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo-
882980-04-3 96%
1g
$870 2025-02-20

Additional information on 2H-1-BENZOPYRAN-3-CARBOXALDEHYDE, 6-HYDROXY-2-OXO-

Introduction to 2H-1-Benzopyran-3-Carboxaldehyde, 6-Hydroxy-2-oxo, CAS No. 882980-04-3

The compound 2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo (CAS No. 882980-04-3) represents a significant advancement in the field of organic chemistry and pharmaceutical research. This heterocyclic compound, characterized by its benzopyran core structure, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential biological activities. The benzopyran scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive natural products and pharmacologically relevant molecules.

At the heart of this compound lies a highly functionalized system, featuring both an aldehyde group at the 3-position and a hydroxyl group at the 6-position of the benzopyran ring. The presence of these functional groups not only enhances the compound's reactivity but also opens up numerous possibilities for further derivatization and structural modifications. Such modifications are crucial in drug discovery, where subtle changes in molecular structure can significantly impact biological activity and pharmacokinetic properties.

The CAS No. 882980-04-3 is a unique identifier that ensures precise chemical characterization and tracking throughout its lifecycle, from synthesis to application. This standardized numbering system is integral to maintaining consistency and accuracy in chemical documentation, research publications, and industrial processes.

Recent advancements in computational chemistry have enabled researchers to predict the properties of such compounds with remarkable accuracy before they are synthesized. The benzopyran core of 2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo has been computationally analyzed for its potential interactions with biological targets, suggesting that it may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases.

In the realm of synthetic methodologies, this compound serves as an excellent intermediate for constructing more complex molecules. The aldehyde functionality at the 3-position allows for condensation reactions with various nucleophiles, while the hydroxyl group can participate in etherification or esterification reactions. These reactions are fundamental to the synthesis of heterocyclic compounds, which form the backbone of many modern pharmaceuticals.

The pharmaceutical industry has long been intrigued by benzopyran derivatives due to their demonstrated efficacy in treating a wide range of conditions. For instance, some benzopyrans have shown promise as anti-inflammatory agents, while others have been investigated for their potential antiviral and anticancer properties. The structural features of 2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo, particularly the combination of an aldehyde and a hydroxyl group, make it a compelling candidate for further exploration in these areas.

Recent studies have highlighted the importance of benzopyran derivatives in modulating inflammatory pathways. The aldehyde group can engage in Schiff base formation with amino groups present on proteins or peptides, potentially leading to novel therapeutic agents. Additionally, the hydroxyl group can interact with hydrophobic pockets on target proteins, influencing their conformation and activity. These interactions are critical for designing molecules that can selectively inhibit disease-causing pathways without disrupting normal physiological processes.

The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemists. One common approach involves the condensation of a phenol derivative with a suitable carbonyl compound under acidic conditions, followed by cyclization to form the benzopyran core. Subsequent functionalization at the 3-position and 6-position can be achieved through selective oxidation or reduction strategies.

From a commercial perspective, the demand for high-quality intermediates like 2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo is on the rise as pharmaceutical companies continue to explore novel drug candidates. The ability to produce such compounds reliably and at scale is essential for advancing drug discovery programs. Advances in catalytic processes and green chemistry principles have made it possible to synthesize these intermediates with greater efficiency and reduced environmental impact.

The role of CAS No. 882980-04-3 extends beyond mere identification; it serves as a link between experimental data and scientific literature. Researchers can use this number to retrieve relevant patents, journal articles, and safety data sheets (SDS), ensuring that they are well-informed about the compound's properties and potential applications.

In conclusion,2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2 oxo (CAS No. 88298004 -3) stands as a testament to the ongoing innovation in organic chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound,CAS No .88 -2980 -04 -03 will undoubtedly play a pivotal role in shaping future advancements across multiple scientific disciplines . p >

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